Tetracyanoethylene

Catalog No.
S566673
CAS No.
670-54-2
M.F
C6N4
M. Wt
128.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetracyanoethylene

CAS Number

670-54-2

Product Name

Tetracyanoethylene

IUPAC Name

ethene-1,1,2,2-tetracarbonitrile

Molecular Formula

C6N4

Molecular Weight

128.09 g/mol

InChI

InChI=1S/C6N4/c7-1-5(2-8)6(3-9)4-10

InChI Key

NLDYACGHTUPAQU-UHFFFAOYSA-N

SMILES

C(#N)C(=C(C#N)C#N)C#N

Synonyms

Ethenetetracarbonitrile; 1,1,2,2-Tetracyanoethene; TCNE; Tetracyanoethene; Δ2,2’-Bimalononitrile; NSC 24833; Ethylenetetracarbonitrile;

Canonical SMILES

C(#N)C(=C(C#N)C#N)C#N

Organic Synthesis:

  • Regioselective [2+2] Cycloaddition: TCNE serves as a key reactant in regioselective [2+2] cycloaddition reactions, enabling the synthesis of valuable compounds like BODIPY dyes and TCBD derivatives. These fluorescent molecules have extensive applications in bioimaging, sensing, and organic electronics .
  • Thermal Addition with Alkynes: TCNE undergoes thermal addition reactions with alkynes, forming substituted cyclobutenes. This reaction type allows for the introduction of cyano groups into organic molecules, modifying their properties for various research purposes .
  • One-Pot Reactions with Nucleophiles: TCNE reacts with nucleophilic reagents in one-pot reactions, leading to the formation of aromatic cyanovinyl compounds. These compounds possess intriguing properties and are valuable intermediates in organic synthesis .

Material Science:

  • Cobalt Tetracyanoethylene Films: TCNE can be used to prepare thin films of cobalt tetracyanoethylene, a material exhibiting interesting electrical and magnetic properties. These films are being explored for potential applications in molecular electronics and spintronics .

Bioorganic Chemistry:

  • Biotransformation by Botrytis cinerea: The fungus Botrytis cinerea can biotransform TCNE into various derivatives. Studying these biotransformation products helps researchers understand the fungus's metabolic pathways and potential interactions with other environmental chemicals .

Other Research Areas:

TCNE's unique properties are also being explored in other research areas, including:

  • Organic photovoltaics: As an electron acceptor in organic solar cells, potentially improving their efficiency .
  • Organic batteries: As a potential electrode material for rechargeable organic batteries .

Tetracyanoethylene is an organic compound with the chemical formula C2_2(CN)4_4. It appears as a colorless solid, although it is often found in an off-white form. As a significant member of the cyanocarbon family, tetracyanoethylene possesses unique electronic properties due to its highly conjugated structure, which includes four cyano groups attached to a central ethylene unit. This compound is known for its role as an electron acceptor in various

  • Redox Chemistry: It acts as an electron acceptor, engaging in redox reactions where it can be reduced to form anions. The reduction potential of tetracyanoethylene is approximately -0.27 V versus ferrocene/ferrocenium, indicating its ability to accept electrons readily .
  • Reactions with Malononitrile: In the presence of bases, tetracyanoethylene reacts with malononitrile to produce salts of pentacyanopropenide. This reaction highlights its utility in synthesizing complex organic molecules .
  • Oxidation: Tetracyanoethylene can be oxidized using hydrogen peroxide to yield epoxide derivatives, which exhibit distinct properties compared to the parent compound .
  • Formation of Charge-Transfer Salts: Due to its electron-accepting capabilities, tetracyanoethylene is instrumental in forming charge-transfer salts with various electron donors, which are valuable in material science applications .

Tetracyanoethylene can be synthesized through several methods:

  • Bromination and Dehalogenation: One common synthesis route involves brominating malononitrile in the presence of potassium bromide to form a complex that is subsequently dehalogenated using copper. This method yields tetracyanoethylene efficiently .
  • Reactions with Alcohols: Tetracyanoethylene can react with methanol in the presence of cobalt(II) chloride hexahydrate to produce dicyanomethylacetate, showcasing its versatility in forming various derivatives .
  • Use of Polar Solvents: Synthesis can also be facilitated by conducting reactions in polar solvents or using enzyme catalysts, which can enhance product yields and selectivity .

Tetracyanoethylene finds numerous applications across various fields:

  • Organic Electronics: It serves as a precursor for organic superconductors and materials used in electronic devices due to its electron-accepting properties .
  • Charge-Transfer Complexes: Tetracyanoethylene is used to prepare charge-transfer complexes that are essential for developing new materials with unique electronic properties .
  • Synthetic Chemistry: Its reactivity makes it a valuable synthon in organic synthesis, particularly for constructing complex molecular architectures .

Studies on the interactions of tetracyanoethylene with other compounds have revealed significant insights into its reactivity and potential applications:

  • Spectroscopic Analysis: Ultraviolet-visible spectroscopy has been employed to study the interactions between tetracyanoethylene and various amines, providing information about the formation of complexes and their stability under different conditions .
  • Kinetic Studies: Isotopic kinetic studies have been utilized to understand the reaction mechanisms involving tetracyanoethylene, particularly when examining its behavior in polar solvents .

Tetracyanoethylene exhibits unique characteristics compared to other cyanocarbon compounds. Below are some similar compounds along with a comparison highlighting tetracyanoethylene's distinct features:

CompoundFormulaKey Features
FumaronitrileC4_4H2_2N4_4Contains two cyano groups; less electron-deficient than tetracyanoethylene.
TetracyanobenzeneC6_6N4_4Aromatic structure; more stable but less reactive as an electron acceptor.
DicyanovinylC4_4N2_2Similar reactivity but lacks the extensive conjugation found in tetracyanoethylene.
Hexacyanoferrate(II)[Fe(CN)6_6]4^{4-}A coordination complex; serves different roles in materials science compared to tetracyanoethylene.

Tetracyanoethylene's unique combination of high reactivity due to its electron-withdrawing cyano groups and its ability to form charge-transfer complexes distinguishes it from these similar compounds, making it particularly valuable in organic synthesis and materials chemistry .

XLogP3

-0.2

Melting Point

199.0 °C

UNII

C592309ECU

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (11.36%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H312 (86.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (86.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

670-54-2

Wikipedia

Tetracyanoethylene

General Manufacturing Information

1,1,2,2-Ethenetetracarbonitrile: ACTIVE

Dates

Modify: 2023-08-15

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